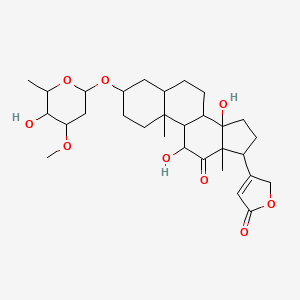
(5-(t-Butyl)-2-chloro-3-formylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Tert-butyl)-2-chloro-3-formylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butyl group, a chloro group, and a formyl group. These functional groups confer distinct chemical properties, making it a valuable reagent in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Tert-butyl)-2-chloro-3-formylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of (5-(Tert-butyl)-2-chloro-3-formylphenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of solvents, bases, and catalysts is crucial to achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(5-(Tert-butyl)-2-chloro-3-formylphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The formyl group can be reduced to an alcohol or further to a hydrocarbon.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-(Tert-butyl)-2-chloro-3-formylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of (5-(Tert-butyl)-2-chloro-3-formylphenyl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst in Suzuki-Miyaura coupling reactions . This complex undergoes transmetalation, where the boronic acid group transfers to the palladium, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the tert-butyl, chloro, and formyl groups influences the reactivity and selectivity of the compound in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the tert-butyl, chloro, and formyl groups, making it less sterically hindered and less reactive in certain reactions.
(4-Methoxyphenyl)boronic acid: Contains a methoxy group instead of the tert-butyl, chloro, and formyl groups, leading to different electronic properties and reactivity.
(3,5-Dimethylphenyl)boronic acid: Has two methyl groups instead of the tert-butyl, chloro, and formyl groups, affecting its steric and electronic properties.
Uniqueness
(5-(Tert-butyl)-2-chloro-3-formylphenyl)boronic acid is unique due to the combination of its functional groups, which confer distinct steric and electronic properties. These properties make it a versatile reagent in various chemical reactions and applications, particularly in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C11H14BClO3 |
|---|---|
Peso molecular |
240.49 g/mol |
Nombre IUPAC |
(5-tert-butyl-2-chloro-3-formylphenyl)boronic acid |
InChI |
InChI=1S/C11H14BClO3/c1-11(2,3)8-4-7(6-14)10(13)9(5-8)12(15)16/h4-6,15-16H,1-3H3 |
Clave InChI |
CCNDVDBKPLOPSU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1Cl)C=O)C(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclopenta[cd]azulene](/img/structure/B14757204.png)




![7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate](/img/structure/B14757223.png)







